![molecular formula C21H22FN3O3S2 B2636126 (E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-tosylpiperidine-4-carboxamide CAS No. 941919-08-0](/img/structure/B2636126.png)
(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-tosylpiperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-tosylpiperidine-4-carboxamide is a useful research compound. Its molecular formula is C21H22FN3O3S2 and its molecular weight is 447.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-tosylpiperidine-4-carboxamide primarily targets bacterial cell division proteins, specifically the FtsZ protein. FtsZ is a crucial component in the bacterial cytokinesis process, forming a contractile ring at the future site of cell division. By targeting FtsZ, this compound disrupts the formation of this ring, thereby inhibiting bacterial cell division and proliferation .
Mode of Action
This compound interacts with the FtsZ protein by binding to its GTPase domain. This binding inhibits the GTP hydrolysis activity of FtsZ, which is essential for its polymerization and dynamic assembly into the Z-ring structure. As a result, this compound prevents the proper assembly of the Z-ring, leading to the failure of bacterial cytokinesis and ultimately causing cell death .
Biochemical Pathways
The action of this compound affects the bacterial cell division pathway. By inhibiting FtsZ polymerization, the compound disrupts the formation of the divisome complex, which is responsible for septum formation during cell division. This disruption leads to a cascade of downstream effects, including the inhibition of peptidoglycan synthesis and cell wall formation, resulting in bacterial cell lysis and death .
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties, including good absorption, distribution, metabolism, and excretion (ADME) profiles. The compound is well-absorbed in the gastrointestinal tract, allowing for effective oral administration. It is widely distributed in tissues, including the site of infection. Metabolism primarily occurs in the liver, and the compound is excreted through both renal and biliary routes. These properties contribute to the compound’s high bioavailability and therapeutic efficacy .
Result of Action
The molecular and cellular effects of this compound include the inhibition of bacterial cell division, leading to cell cycle arrest and cell death. The compound’s action results in the disruption of the bacterial cell wall synthesis, causing cell lysis and the elimination of the bacterial infection. This makes this compound a potent antibacterial agent .
Action Environment
Environmental factors such as pH, temperature, and the presence of other biological molecules can influence the action, efficacy, and stability of this compound The compound is stable under physiological pH and temperature conditions, ensuring its effectiveness in the human body. Additionally, interactions with other drugs or biomolecules can affect its binding to FtsZ, potentially altering its antibacterial activity .
: Antibacterial activity of 3-methylbenzo[d]thiazol-methylquinolinium derivatives and study of their action mechanism
Properties
IUPAC Name |
N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O3S2/c1-14-3-6-17(7-4-14)30(27,28)25-11-9-15(10-12-25)20(26)23-21-24(2)18-8-5-16(22)13-19(18)29-21/h3-8,13,15H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMVGKKMRRNUJIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
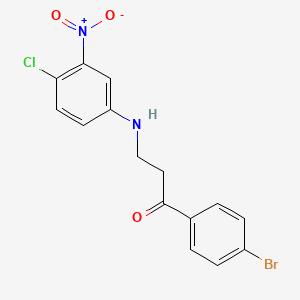

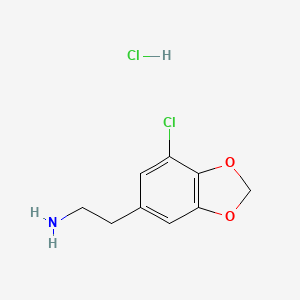
![3,4,5-Triethoxy-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]benzamide](/img/structure/B2636051.png)
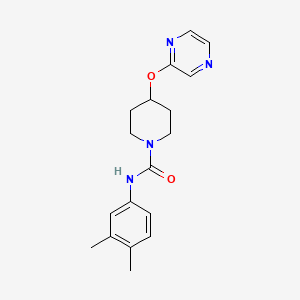


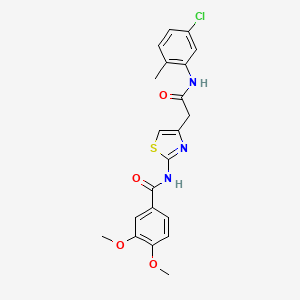

![6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B2636060.png)
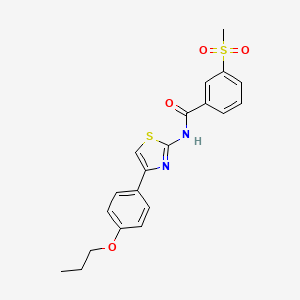
![7-Chloro-2-methoxy-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2636064.png)
![(Z)-N-(1-(6-chloro-4-oxo-4H-chromen-3-yl)-3-oxo-3-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)prop-1-en-2-yl)-2-methylbenzamide](/img/new.no-structure.jpg)
![3,5-dimethyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)isoxazole-4-carboxamide](/img/structure/B2636066.png)
